3-tert-butyl-1-cyclopropyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-tert-butyl-1-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group at the 3-position, a cyclopropyl group at the 1-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-tert-butyl-1-cyclopropyl-1H-pyrazole with a carboxylating agent under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes:
- Preparation of the pyrazole ring through cyclization reactions.
- Introduction of the tert-butyl and cyclopropyl groups via substitution reactions.
- Carboxylation to introduce the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-cyclopropyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-tert-butyl-1-cyclopropyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.
3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 3-tert-butyl-1-cyclopropyl-1H-pyrazole-5-carboxylic acid imparts unique steric and electronic properties, distinguishing it from other similar compounds
Properties
CAS No. |
2172162-04-6 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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